2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
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Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide, also known as BMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMMA is a thiol-reactive compound that has been widely used in biochemical and physiological studies.
Scientific Research Applications
Therapeutic Potential in Chemotherapy
Benzothiazole derivatives, including compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide, have shown significant promise in the field of chemotherapy. The benzothiazole nucleus is known for its wide range of biological properties, including antimicrobial and anticancer activities. In particular, 2-arylbenzothiazoles have emerged as a key pharmacophore in the development of antitumor agents due to their promising biological profile and ease of synthesis. These compounds can serve as ligands to various biomolecules, making them attractive candidates for medicinal chemists aiming to develop therapies for various ailments, especially cancer. The structural simplicity of the benzothiazole moiety allows for the creation of chemical libraries that could lead to new chemical entities progressing towards market availability (Kamal et al., 2015; Ahmed et al., 2012).
Importance in Medicinal Chemistry
The benzothiazole scaffold is a vital heterocyclic compound with various pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. Benzothiazole and its derivatives exhibit less toxic effects while showing enhanced activities, making the benzothiazole scaffold a significant moiety in medicinal chemistry. The ability of benzothiazole-containing compounds to possess a variety of biological activities makes it a rapidly developing and intriguing compound in medicinal research (Bhat & Belagali, 2020).
Role in Advanced Oxidation Processes
Benzothiazole derivatives have been studied in the context of advanced oxidation processes (AOPs), which are used to treat various compounds from aqueous media. These studies provide insights into the degradation pathways, by-products, and potential environmental impacts of benzothiazole compounds when subjected to AOPs. Understanding the behavior of these compounds under oxidative conditions is crucial for assessing their environmental fate and designing more sustainable pharmaceutical compounds (Qutob et al., 2022).
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-6-8-12(9-7-11)17-15(19)10-20-16-18-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKHFZAUDFNXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.